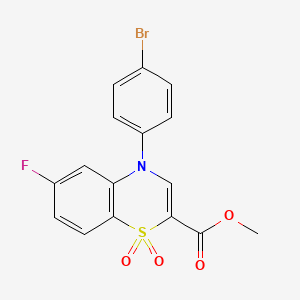

methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

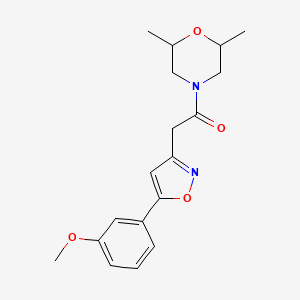

The compound “methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” belongs to the class of organic compounds known as benzothiazines . Benzothiazines are aromatic heterocyclic compounds containing a benzene fused to a thiazine ring . This specific compound has additional functional groups such as a bromophenyl group, a fluorine atom, and a carboxylate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from a benzothiazine backbone . The bromophenyl and fluoro groups could be introduced through electrophilic aromatic substitution reactions . The carboxylate ester group could be introduced through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring system, with a bromophenyl group and a fluorine atom attached to different positions on the ring . The carboxylate ester group would be attached to the thiazine ring .Chemical Reactions Analysis

As an aromatic compound, this molecule could undergo various types of reactions characteristic of aromatic systems, such as electrophilic aromatic substitution . The presence of the bromophenyl and fluoro groups could direct these reactions to specific positions on the ring . The ester group could undergo reactions such as hydrolysis or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring system would likely make the compound relatively stable and non-reactive . The bromophenyl and fluoro groups could increase the compound’s polarity, potentially affecting its solubility in different solvents . The carboxylate ester group could make the compound susceptible to hydrolysis .Scientific Research Applications

Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been extensively studied for its potential applications in various fields of science. It has been found to possess significant biological activities, including anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as a diagnostic tool for various diseases.

Mechanism of Action

Target of Action

The compound, methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . Compounds of this class have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to affect various biochemical pathways, depending on their specific targets .

Result of Action

Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit a wide range of biological activities, depending on their specific targets .

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide in lab experiments is its high purity and good yields. This makes it a reliable and consistent reagent for various experiments. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and safety precautions.

Future Directions

There are several future directions for the study of methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide. One potential direction is the development of new anticancer agents based on the structure of this compound. Another potential direction is the study of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves the reaction of 4-bromoaniline, fluoroacetic acid, and carbon disulfide in the presence of sodium hydroxide and potassium carbonate. The resulting intermediate product is then treated with methyl iodide to yield the final product. This method has been reported to yield high purity and good yields of the product.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name |

methyl 4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-8-11(18)4-7-14(13)24(15,21)22/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJCGHHJYDSPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2390811.png)

![8-chloro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2390812.png)

![2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2390813.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2390814.png)

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)

![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)

![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)